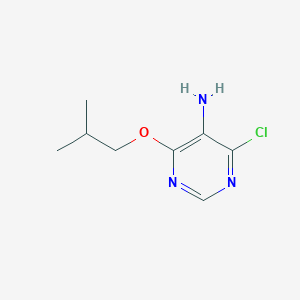

4-chloro-6-(2-methylpropoxy)pyrimidin-5-amine

Description

Properties

IUPAC Name |

4-chloro-6-(2-methylpropoxy)pyrimidin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3O/c1-5(2)3-13-8-6(10)7(9)11-4-12-8/h4-5H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDBHNDAMRJIPGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C(=NC=N1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-6-(2-methylpropoxy)pyrimidin-5-amine typically involves the reaction of 4-chloro-6-hydroxypyrimidine with 2-methylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-(2-methylpropoxy)pyrimidin-5-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield various aminopyrimidine derivatives .

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Organic Synthesis

4-Chloro-6-(2-methylpropoxy)pyrimidin-5-amine serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, including pharmaceuticals and agrochemicals. Its structural features allow for modifications that can lead to the development of novel compounds with desirable properties.

Synthetic Methods

The compound is typically synthesized through the reaction of 4-chloro-6-hydroxypyrimidine with 2-methylpropylamine. This reaction is conducted under controlled conditions using a base like potassium carbonate and a solvent such as dimethylformamide (DMF) at elevated temperatures.

Biological Applications

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. It binds to active sites of specific enzymes, blocking their activity and potentially leading to therapeutic effects in various biological pathways.

Therapeutic Properties

The compound has been explored for its anti-inflammatory and antimicrobial activities. Studies suggest that it may interact with cellular pathways involved in inflammation and microbial growth, presenting opportunities for the development of new therapeutic agents.

Industrial Applications

Material Development

In industrial settings, this compound is utilized in the creation of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.

Data Table: Summary of Applications

| Field | Application | Details |

|---|---|---|

| Chemistry | Building Block for Synthesis | Used to create complex organic molecules |

| Biology | Enzyme Inhibition | Binds to enzymes, blocking activity |

| Medicine | Therapeutic Properties | Explored for anti-inflammatory and antimicrobial effects |

| Industry | Material Development | Used in polymers and coatings |

Case Studies

Case Study 1: Enzyme Inhibition Research

In a study focusing on enzyme inhibition, this compound was tested against specific targets related to inflammatory diseases. The results demonstrated significant inhibition, suggesting its potential use as a therapeutic agent.

Case Study 2: Material Science Application

Another research project investigated the use of this compound in developing advanced polymeric materials. The findings indicated improved durability and chemical resistance when incorporated into polymer matrices, highlighting its industrial relevance.

Mechanism of Action

The mechanism of action of 4-chloro-6-(2-methylpropoxy)pyrimidin-5-amine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and microbial growth, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Research Findings and Case Studies

- Synthetic Routes : highlights SNAr reactions with secondary amines to replace chloro groups in pyrimidines, a method applicable to the target compound .

- Structural Analysis : X-ray crystallography of 4,6-dichloro-5-methoxypyrimidine reveals intermolecular Cl···N interactions (3.09–3.10 Å), suggesting similar packing behavior in the target compound .

- Biological Screening : Pyrimidines with 5-amine and 6-alkoxy groups (e.g., 4-chloro-6-isopropoxypyrimidine) show moderate activity against α-glucosidase, a diabetes target .

Biological Activity

4-Chloro-6-(2-methylpropoxy)pyrimidin-5-amine is a pyrimidine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structure, which may contribute to various pharmacological effects, including anti-cancer and antimicrobial properties.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 228.68 g/mol. The presence of the chloro group and the alkoxy substituent plays a significant role in its reactivity and interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

1. Anticancer Activity:

Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. It acts as an inhibitor of certain kinases, which are critical in cell signaling pathways related to cancer progression. For instance, it has been noted for its effectiveness against RET (rearranged during transfection) inhibitors, which are crucial in specific types of cancers such as medullary thyroid carcinoma .

2. Antimicrobial Properties:

There is emerging evidence that this compound possesses antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth, suggesting potential applications in treating infections caused by resistant strains .

3. Mechanism of Action:

The mechanism through which this compound exerts its effects involves interaction with specific enzymes and receptors. Its structural features allow it to bind effectively to target sites, disrupting normal cellular functions and leading to apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the efficacy of this compound:

Case Study 1: Anticancer Efficacy

In a study involving various cancer cell lines, including breast and lung cancer, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 values ranged from 5 to 20 µM, indicating potent activity .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays demonstrated that the compound was effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be between 10 to 50 µg/mL, suggesting it could serve as a lead compound for developing new antibiotics.

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloro-6-(2-methylpropoxy)pyrimidin-5-amine, and how can reaction conditions be optimized?

- Methodology :

- Nucleophilic substitution : React 4,6-dichloropyrimidin-5-amine with 2-methylpropan-1-ol (isobutanol) under basic conditions (e.g., NaH or K₂CO₃) in a polar aprotic solvent (DMF or DMSO) at 80–100°C for 6–12 hours .

- Optimization : Adjust stoichiometry (1:1.2 molar ratio of pyrimidine to alcohol), monitor progress via TLC or HPLC, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). For higher yields, use catalytic phase-transfer agents like tetrabutylammonium bromide (TBAB) .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro at C4, isobutoxy at C6, amine at C5). The isobutoxy group’s methyl protons appear as a doublet (δ 0.9–1.1 ppm) .

- X-ray crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Refine structures using SHELXL, ensuring data-to-parameter ratios >10 and R-factors <0.05. SHELXTL (Bruker AXS) is compatible for small-molecule refinement .

Q. How does the compound’s reactivity vary under acidic or basic conditions, and what derivatives are accessible?

- Methodology :

- Chloro displacement : Replace Cl at C4 with amines (e.g., piperazine) or thiols in DMF at 60°C. Monitor by LC-MS .

- Amine functionalization : Acylate the C5 amine using acetyl chloride in pyridine or perform Suzuki coupling at C2 (if substituted) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s potential in kinase inhibition?

- Methodology :

- Analog synthesis : Modify substituents (e.g., replace isobutoxy with cyclopropoxy or trifluoromethoxy) and test against kinase panels (e.g., EGFR, CDK2).

- Biological assays : Use fluorescence polarization assays for binding affinity (IC₅₀) and molecular docking (AutoDock Vina) to predict binding modes. Compare with structurally similar compounds like 4-(2-chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine .

Q. What computational strategies validate the compound’s interaction with biological targets, and how can discrepancies between in silico and experimental data be resolved?

- Methodology :

- MD simulations : Run 100-ns trajectories (AMBER or GROMACS) to assess binding stability. Compare with crystallographic data (e.g., hydrogen bonding with kinase active sites).

- Troubleshooting : If simulations conflict with assay results (e.g., predicted high affinity but low activity), re-evaluate protonation states (Epik, Schrödinger) or solvent effects (explicit water models) .

Q. How should researchers address contradictions in experimental data, such as inconsistent bioactivity across studies?

- Methodology :

- Data normalization : Use positive controls (e.g., staurosporine for kinase assays) and standardize assay conditions (pH, temperature).

- Meta-analysis : Compare crystallographic data (e.g., SHELXL-refined structures) to ensure compound integrity. For bioactivity variations, assess purity (HPLC >95%) and aggregation potential (Dynamic Light Scattering) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.